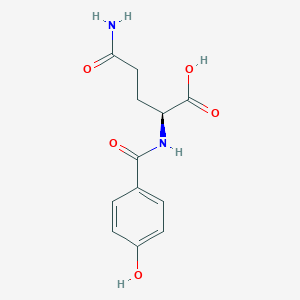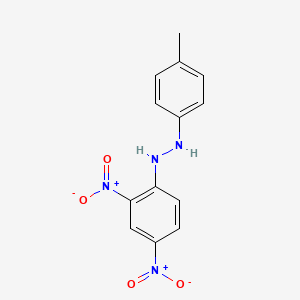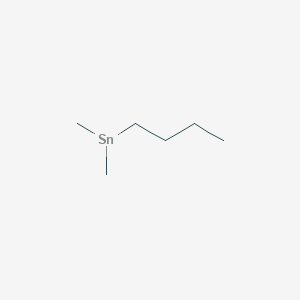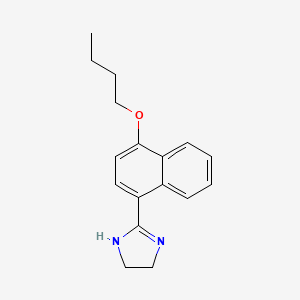
4-Butyl-1-methoxycyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-1-methoxycyclohex-1-ene is an organic compound belonging to the class of substituted cyclohexenes It features a cyclohexene ring with a butyl group at the 4-position and a methoxy group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-1-methoxycyclohex-1-ene can be achieved through several methods. One common approach involves the acyloxylation of 1-methoxycyclohex-1-ene using tert-butyl peracetate or tert-butyl perbenzoate in the presence of copper(I) salts. The reaction typically occurs at elevated temperatures (around 70°C) and can take several hours to complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-1-methoxycyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new substituted cyclohexenes with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have biological activity and could be studied for potential pharmaceutical applications.
Medicine: Research into its derivatives could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Butyl-1-methoxycyclohex-1-ene depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s methoxy group can be converted to a carbonyl group through the transfer of oxygen atoms. In reduction reactions, the double bond in the cyclohexene ring can be reduced to a single bond, resulting in the formation of a cyclohexane derivative.
Comparison with Similar Compounds
Similar Compounds
1-Methoxycyclohex-1-ene: Lacks the butyl group at the 4-position.
4-Butylcyclohex-1-ene: Lacks the methoxy group at the 1-position.
4-Butyl-1-methylcyclohex-1-ene: Has a methyl group instead of a methoxy group at the 1-position.
Uniqueness
4-Butyl-1-methoxycyclohex-1-ene is unique due to the presence of both a butyl group and a methoxy group on the cyclohexene ring
Properties
CAS No. |
65975-21-5 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
4-butyl-1-methoxycyclohexene |
InChI |
InChI=1S/C11H20O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h8,10H,3-7,9H2,1-2H3 |
InChI Key |
DNIJNXXKJCOGKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(=CC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)
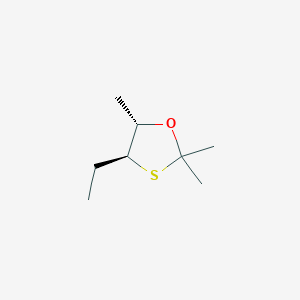

![3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14475675.png)

